molecular formula C21H19N5O2 B5522620 N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide

N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide

Cat. No.: B5522620
M. Wt: 373.4 g/mol
InChI Key: XFILFYBXTCSJKY-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide, commonly known as PHD-2 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is a small molecule inhibitor that targets PHD-2, an enzyme that plays a crucial role in regulating the hypoxic response in cells.

Scientific Research Applications

pKa Determination and Synthesis of Imidazole Derivatives

Research conducted by Duran and Canbaz (2013) focuses on the synthesis of imidazole derivative compounds, where the first protonation occurs on the nitrogen at the imidazole ring. These compounds, including structures similar to the one , were analyzed for their acidity constants, providing essential data for further pharmacological or chemical applications (Duran & Canbaz, 2013).

Anticancer Activities

A study by Duran and Demirayak (2012) synthesized imidazole acetamide derivatives to investigate their anticancer activities. These compounds exhibited significant activity against melanoma-type cell lines, underscoring the potential of imidazole derivatives in cancer research (Duran & Demirayak, 2012).

Anticonvulsant Activity

Aktürk et al. (2002) explored the anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, identifying compounds with promising activity against seizures induced by maximal electroshock. This research highlights the potential of such compounds in developing new antiepileptic drugs (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antifungal Agents

A study on novel imidazole derivatives aimed at combating drug-resistant fungal infections was conducted by Altındağ et al. (2017). These compounds were evaluated for their antifungal activity and showed significant potential against Candida species, indicating the importance of imidazole derivatives in addressing fungal resistance (Altındağ, Sağlık, Çevik, Işikdağ, Özkay, & Karaca Gençer, 2017).

Molecular Docking Studies

Fahim and Ismael (2021) conducted a theoretical investigation of antimalarial sulfonamides against COVID-19, utilizing computational calculations and molecular docking. This study demonstrates the versatility of imidazole derivatives in drug development, offering insights into their binding affinities and potential therapeutic applications (Fahim & Ismael, 2021).

Properties

IUPAC Name

N-(2-imidazol-1-yl-1-phenylethyl)-2-(1-oxophthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c27-20(14-26-21(28)18-9-5-4-8-17(18)12-23-26)24-19(13-25-11-10-22-15-25)16-6-2-1-3-7-16/h1-12,15,19H,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFILFYBXTCSJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CN=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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